REACTION_CXSMILES
|
[CH2:1]1[C:3]2([C:8](=O)[NH:7][CH2:6][C:5](=O)[NH:4]2)[CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH3:2][CH2:1][CH2:3][CH2:8][CH2:2][CH2:1][CH2:3][CH3:8].[CH2:2]1[C:3]2([CH2:8][NH:7][CH2:6][CH2:5][NH:4]2)[CH2:1]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C1CC12NC(CNC2=O)=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
The precipitate was thoroughly washed with tetrahydrofuran and ether
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC12NCCNC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |